molecular formula C9H21O2PS2 B13735546 O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate CAS No. 21055-68-5

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate

Cat. No.: B13735546
CAS No.: 21055-68-5
M. Wt: 256.4 g/mol
InChI Key: CKAVEHLLFQFZSH-UHFFFAOYSA-N
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Description

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate is an organophosphorus compound with the molecular formula C9H21O2PS2. It is known for its complex structure and significant applications in various fields, including chemistry and biology .

Chemical Reactions Analysis

Types of Reactions

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or thiols .

Scientific Research Applications

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying enzyme inhibition.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function. This inhibition occurs through the phosphorylation of the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Butyl S-(2-(ethylthio)ethyl) methylphosphonothioate is unique due to its specific structure, which includes both butyl and ethylthio groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable adducts with proteins and its specific inhibitory effects on enzymes make it a valuable compound for research and industrial applications .

Properties

CAS No.

21055-68-5

Molecular Formula

C9H21O2PS2

Molecular Weight

256.4 g/mol

IUPAC Name

1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxybutane

InChI

InChI=1S/C9H21O2PS2/c1-4-6-7-11-12(3,10)14-9-8-13-5-2/h4-9H2,1-3H3

InChI Key

CKAVEHLLFQFZSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)SCCSCC

Origin of Product

United States

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